2,5-Dimethyl-1-(3-trifluoromethyl-phenyl)-1H-pyrrole

Descripción general

Descripción

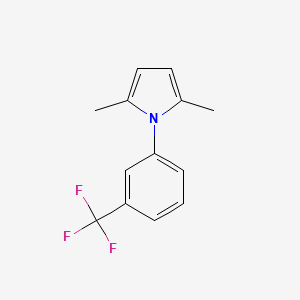

2,5-Dimethyl-1-(3-trifluoromethyl-phenyl)-1H-pyrrole is an organic compound characterized by a pyrrole ring substituted with two methyl groups at positions 2 and 5, and a trifluoromethyl-phenyl group at position 1

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethyl-1-(3-trifluoromethyl-phenyl)-1H-pyrrole typically involves the condensation of hydrazides with 2,5-hexanedione in the presence of a catalytic amount of acetic acid. This reaction is carried out in 2-propanol as the solvent . The reaction conditions are crucial to ensure the formation of the desired pyrrole ring structure.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves similar condensation reactions on a larger scale, with careful control of reaction conditions to maximize yield and purity.

Análisis De Reacciones Químicas

Types of Reactions: 2,5-Dimethyl-1-(3-trifluoromethyl-phenyl)-1H-pyrrole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.

Reduction: Reduction reactions can lead to the formation of reduced pyrrole derivatives.

Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, particularly at the positions adjacent to the nitrogen atom.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole oxides, while substitution reactions can introduce various functional groups onto the pyrrole ring.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Properties

Research indicates that derivatives of 2,5-Dimethyl-1-(3-trifluoromethyl-phenyl)-1H-pyrrole exhibit significant antimicrobial activity. For instance, studies have shown that certain pyrrole derivatives can inhibit bacterial growth and possess antifungal properties. The trifluoromethyl group enhances lipophilicity, potentially improving the compound's ability to penetrate cell membranes and exert therapeutic effects against pathogens .

Drug Development

The compound serves as a crucial building block in the synthesis of various pharmaceutical agents. Its structural framework is utilized in designing new drugs targeting specific biological pathways. For example, modifications of this pyrrole structure have been explored in developing anticancer agents and other therapeutics .

Materials Science

Polymer Synthesis

this compound is employed in synthesizing advanced materials, particularly polymers with enhanced thermal stability and mechanical properties. The incorporation of this pyrrole derivative into polymer matrices can lead to materials with improved performance characteristics suitable for various industrial applications .

Conductive Materials

The compound has potential applications in creating conductive polymers. Its ability to form stable radical cations makes it suitable for developing materials used in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

Environmental Applications

Pollutant Detection

Recent studies have investigated the use of this compound as a sensor for detecting environmental pollutants. Its chemical properties allow it to interact selectively with certain contaminants, making it a candidate for developing sensitive detection methods for hazardous substances in water and air .

Case Studies

Mecanismo De Acción

The mechanism of action of 2,5-Dimethyl-1-(3-trifluoromethyl-phenyl)-1H-pyrrole involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. The pyrrole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .

Comparación Con Compuestos Similares

- 1-(3-Trifluoromethyl-phenyl)-2,5-dimethyl-1H-pyrrole-3-carboxaldehyde

- 1-(3-Fluoromethyl-phenyl)-2,5-dimethyl-1H-pyrrole

Comparison: Compared to its analogs, 2,5-Dimethyl-1-(3-trifluoromethyl-phenyl)-1H-pyrrole is unique due to the presence of the trifluoromethyl group, which significantly alters its chemical and physical properties. This group increases the compound’s stability and lipophilicity, making it more suitable for certain applications in medicinal chemistry and material science .

Actividad Biológica

2,5-Dimethyl-1-(3-trifluoromethyl-phenyl)-1H-pyrrole is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H12F3N. The trifluoromethyl group contributes to its lipophilicity and potential bioactivity, while the pyrrole ring is known for its presence in various bioactive compounds.

Antimalarial Activity

Recent studies have highlighted the potential of pyrrole derivatives as inhibitors of dihydroorotate dehydrogenase (DHODH), an enzyme critical for the survival of malaria parasites. Specifically, compounds similar to this compound have shown nanomolar potency against Plasmodium species, with significant selectivity over mammalian enzymes. For instance, lead compounds in this class demonstrated effective inhibition of P. falciparum and P. vivax DHODH, indicating their promise as antimalarial agents .

Antitrypanosomal Activity

In vitro studies have also evaluated the anti-trypanosomal properties of pyrrole derivatives. Compounds featuring similar structural motifs exhibited varying degrees of activity against Trypanosoma brucei, with certain analogs achieving IC50 values below 10 µM. The presence of electron-withdrawing groups like trifluoromethyl significantly enhanced biological activity compared to other substitutions .

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors:

- DHODH Inhibition : This compound targets the DHODH enzyme in malaria parasites, disrupting their nucleotide synthesis and leading to cell death.

- Trypanosomal Pathway Disruption : Similar mechanisms may apply to its activity against trypanosomes, where interference with metabolic pathways is crucial for efficacy.

Table 1: Biological Activity Summary

| Compound Name | Target Organism | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | P. falciparum DHODH | <0.03 | Inhibition of DHODH |

| This compound | T. brucei | <10 | Disruption of metabolic pathways |

Safety and Efficacy

While promising results have been observed in vitro, further studies are necessary to evaluate the safety and efficacy in vivo. The pharmacokinetic profiles and potential toxicity must be assessed through clinical trials to establish the viability of these compounds as therapeutic agents.

Propiedades

IUPAC Name |

2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12F3N/c1-9-6-7-10(2)17(9)12-5-3-4-11(8-12)13(14,15)16/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVPGIUYXJKUREU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C2=CC=CC(=C2)C(F)(F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60368794 | |

| Record name | 2,5-Dimethyl-1-(3-trifluoromethyl-phenyl)-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60368794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

570-04-7 | |

| Record name | 2,5-Dimethyl-1-(3-trifluoromethyl-phenyl)-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60368794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.